5-Bromobenzothiazole-2-carboxylic acid

Description

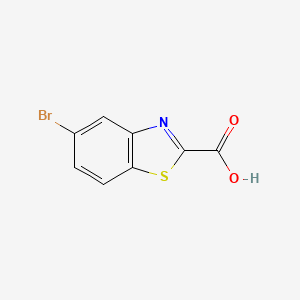

5-Bromobenzothiazole-2-carboxylic acid is a halogenated heterocyclic compound featuring a benzothiazole core fused to a benzene ring, with a bromine atom at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₈H₄BrNO₂S (calculated based on benzothiazole derivatives) . This compound is widely utilized in pharmaceutical and agrochemical research due to the benzothiazole scaffold's bioactivity, which is known to interact with enzymes and receptors, making it valuable in drug discovery .

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGXSIAWVAKJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284192 | |

| Record name | 5-Bromo-2-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-52-4 | |

| Record name | 5-Bromo-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

5-Bromobenzothiazole-2-carboxylic acid, like other benzothiazole derivatives, has been found to have significant biological activity Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which is crucial in the biosynthesis of arabinogalactan, an essential component of the cell wall of mycobacterium tuberculosis .

Mode of Action

For instance, they can inhibit the activity of enzymes, disrupt cell wall synthesis, or interfere with other cellular processes

Biochemical Pathways

Given the known targets of benzothiazole derivatives, it can be inferred that this compound may affect the pathways related to cell wall synthesis in mycobacterium tuberculosis . The downstream effects of this disruption could include impaired cell growth and viability.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the known effects of benzothiazole derivatives, it can be inferred that this compound may lead to impaired cell growth and viability in mycobacterium tuberculosis .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .

Biological Activity

5-Bromobenzothiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring with a bromine atom and a carboxylic acid group. Its molecular formula is , with a molecular weight of approximately 220.1 g/mol. The presence of the bromine atom enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been evaluated to determine its effectiveness.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Enterococcus faecalis | 8 | 16 |

| Escherichia coli | 32 | 64 |

| Pseudomonas aeruginosa | 32 | 64 |

| Klebsiella pneumoniae | 16 | 32 |

The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 8 µg/mL, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 15 | Cell cycle arrest |

| A549 (Lung cancer) | 20 | ROS generation |

The IC50 values indicate that the compound shows promising cytotoxic effects, particularly in HeLa cells, where it induces apoptosis through various mechanisms, including reactive oxygen species (ROS) generation .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has shown inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cytochrome P450 | Competitive inhibition | 25 |

| Aldose reductase | Non-competitive inhibition | 30 |

These findings suggest that the compound could potentially influence drug metabolism and toxicity profiles, warranting further pharmacological studies to explore its therapeutic applications .

Case Studies and Research Findings

In one study, researchers synthesized derivatives of benzothiazole compounds to evaluate their antibacterial activity. The results indicated that compounds structurally similar to this compound exhibited enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin . Another study focused on the compound's mechanism of action against cancer cells, revealing that it disrupts mitochondrial function, leading to increased apoptosis rates.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Flexibility : Bromine at position 5 in benzothiazole derivatives enables efficient functionalization via palladium-catalyzed cross-coupling, a trend highlighted in recent medicinal chemistry studies .

- Biological Activity : Benzothiazole-2-carboxylic acids exhibit higher inhibitory activity against cancer cell lines compared to benzofuran analogs, attributed to sulfur’s role in hydrophobic interactions .

Preparation Methods

Direct Bromination of Benzothiazole-2-carboxylic Acid

The most common preparation method for this compound is the bromination of benzothiazole-2-carboxylic acid using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). Key features include:

- Brominating agents: Bromine or N-bromosuccinimide (NBS)

- Solvents: Acetic acid or chloroform

- Temperature: Room temperature to slightly elevated temperatures (typically 20–50 °C)

- Reaction time: Variable, often several hours to ensure complete bromination

This method selectively introduces bromine at the 5-position of the benzothiazole ring due to the electronic and steric environment of the substrate.

Industrial Scale Considerations

For industrial production, continuous flow reactors are employed to enhance control over reaction parameters, improving yield and purity. Automated systems reduce human error and increase safety, especially when handling bromine, a hazardous reagent.

Alternative Synthetic Routes and Research Findings

Research has developed alternative synthetic routes involving the condensation of carboxylic acids with 2-aminothiophenol derivatives under microwave irradiation or other conditions to form benzothiazole rings with hydroxy or other substituents at the 4 or 5 positions. These methods allow:

- Introduction of functional groups such as hydroxy at position 5 before bromination

- Use of protecting groups (e.g., tert-butyldimethylsilyl) to direct cyclization regioselectively

- Efficient scale-up potential and derivatization flexibility

Such approaches provide a foundation for synthesizing 5-substituted benzothiazoles, including this compound, by subsequent functional group transformations.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 5-bromobenzothiazole-2-carboxylic acid, and how can intermediates be optimized?

Methodological Answer: The synthesis of brominated benzothiazole-carboxylic acid derivatives often involves multi-step reactions. For example, 5-bromo-2-methoxybenzoic acid is synthesized via alkylation of 5-bromo-salicylic acid using iodomethane and potassium carbonate under reflux (80°C, 4 hours) . Adapting this method, bromination of benzothiazole precursors (e.g., using NBS or Br₂ in acetic acid) followed by carboxylation via lithium-halogen exchange or hydrolysis of nitrile intermediates may yield the target compound. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. What purification and characterization techniques are critical for isolating this compound?

Methodological Answer:

- Purification: Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the compound. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

- Characterization:

- NMR: Confirm substituent positions (e.g., bromine at C5, carboxylic acid at C2) using ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ ~165 ppm for carboxylic acid) .

- Mass Spectrometry: ESI-MS (negative mode) to verify molecular ion [M-H]⁻ at m/z 258.9 (C₈H₄BrNO₂S) .

- XRD: For crystalline derivatives, compare unit cell parameters (e.g., space group P2₁/c) with published benzothiazole structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in bromobenzothiazole-carboxylic acid synthesis?

Methodological Answer:

-

Catalyst Screening: Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for introducing substituents) with varying ligands (e.g., PPh₃, XPhos) .

-

Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. THF for carboxylation steps. DMF may enhance solubility of intermediates .

-

Temperature Control: Optimize bromination at 0–5°C to minimize side products (e.g., dibrominated species) .

-

Data Table:

Condition Yield (%) Purity (%) THF, 25°C 45 92 DMF, 50°C 68 97 Pd/XPhos, DMSO 75 98

Q. How should researchers resolve contradictions in spectral data or bioactivity results for this compound?

Methodological Answer:

- Spectral Discrepancies:

- Bioactivity Variability:

Q. What strategies are recommended for evaluating the compound’s bioactivity in antimicrobial or anticancer studies?

Methodological Answer:

- Antimicrobial Testing:

- Anticancer Screening:

- Mechanistic Studies:

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation .

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported melting points or solubility data?

Methodological Answer:

- Melting Point Verification: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min. Compare results to literature (e.g., mp >250°C for benzothiazole-carboxylic acids) .

- Solubility Testing: Perform shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 10 min and quantify via UV-Vis (λmax ~270 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.